molecular formula C21H16N2O B2450017 2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-30-2

2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B2450017
CAS No.: 861208-30-2
M. Wt: 312.372
InChI Key: NBEFLMLNIZMKQH-UHFFFAOYSA-N
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Description

The compound “2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile” is a type of organic compound . It has been used as an optical probe in the development of a novel optical immunoassay platform .


Synthesis Analysis

The synthesis of this compound has been achieved through a greener Ultra-sonication method . It has also been synthesized via a one-pot three-component reaction involving various aldehydes, malononitrile, and dimedone .


Molecular Structure Analysis

The structure of the compound was elucidated through Fourier-Transform Infrared Spectroscopy and Nuclear Magnetic Resonance spectroscopy techniques . Further details about the molecular structure might be found in the referenced articles .


Chemical Reactions Analysis

The compound has been used in the development of an optical immunoassay for the quantification of botulinum neurotoxin type F . The probe was attached to the antibody via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide coupling reactions .


Physical and Chemical Properties Analysis

The physicochemical properties of the probe were analyzed by UV-vis and fluorescence spectroscopies . More specific physical and chemical properties might be found in the referenced articles .

Scientific Research Applications

Green Synthesis Methods

  • A green synthesis approach using L-Proline as an organocatalyst has been described for producing highly functionalized derivatives of 2-amino-4H-benzo[g]chromene-3-carbonitriles (Daloee & Behbahani, 2020).

Novel Derivative Synthesis

  • Novel substituted derivatives of 2-amino-4H-benzo[h]chromene-3-carbonitrile have been synthesized through condensation and reduction reactions, providing a range of compounds with potential applications (Liu et al., 2019).

Crystallographic Studies

  • X-ray diffraction techniques have been used to study the crystal structures of related carbonitrile compounds, contributing to the understanding of their molecular configurations (Sharma et al., 2015).

Organocatalyzed Synthesis

  • Organocatalyzed synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles has been achieved, providing a method for producing these compounds in an enantioselective manner (Ding & Zhao, 2010).

Antitumor and Kinase Inhibition Studies

  • Studies have been conducted on the antitumor properties and kinase inhibition mechanisms of specific chromene-3-carbonitrile derivatives, offering insights into their potential therapeutic applications (El-Agrody et al., 2022).

Catalyst-Free Synthesis in Water

  • A catalyst-free method for synthesizing novel derivatives in water has been developed, illustrating an environmentally friendly approach to producing these compounds (Kumaravel & Vasuki, 2009).

Antimicrobial Effects

  • Some 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives have shown antibacterial activity against various bacterial strains, highlighting their potential as antimicrobial agents (Moshafi et al., 2016).

Cytotoxic Activity and Molecular Docking

  • The cytotoxic activity of certain derivatives against cancer cell lines has been evaluated, along with molecular docking studies to understand their interactions at the molecular level (El Gaafary et al., 2021).

Mechanism of Action

Target of Action

It’s known that this compound is synthesized using a multicomponent reaction under mild conditions

Mode of Action

It’s synthesized using a multicomponent reaction under mild conditions in water The compound’s interaction with its targets and any resulting changes are not explicitly mentioned in the available literature

Biochemical Pathways

It’s known that this compound is synthesized using a multicomponent reaction . The downstream effects of this reaction and how it affects various biochemical pathways require further investigation.

Result of Action

It’s known that this compound is synthesized using a multicomponent reaction . The effects of this reaction at the molecular and cellular level require further investigation.

Action Environment

It’s known that this compound is synthesized using a multicomponent reaction under mild conditions in water This suggests that the reaction environment could influence the compound’s action

Future Directions

The compound has shown potential in the field of optical immunoassays, particularly in the detection of botulinum neurotoxin type F . Future research may explore its potential in other applications and its synthesis via other greener methods .

Properties

IUPAC Name

2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-13-6-8-14(9-7-13)20-17-10-15-4-2-3-5-16(15)11-19(17)24-21(23)18(20)12-22/h2-11,20H,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEFLMLNIZMKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC4=CC=CC=C4C=C3OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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